2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide
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Overview
Description
2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide is a synthetic compound that belongs to the class of thiazolo[4,5-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by cyclization and alkylation reactions . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific reactants depending on the desired transformation. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs with different functional groups.
Scientific Research Applications
2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological responses . For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[4,5-b]pyridine derivatives, such as:
- 2-pyridyl, 4-morpholinyl substituted thiazolo[4,5-b]pyridine
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues
Uniqueness
2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide is unique due to its specific structural features, such as the cyclopentyl and dimethylthiazolo[4,5-b]pyridine moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-cyclopentyl-N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-9-7-10(2)16-14-13(9)20-15(18-14)17-12(19)8-11-5-3-4-6-11/h7,11H,3-6,8H2,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIYJZDAEYYAIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)CC3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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